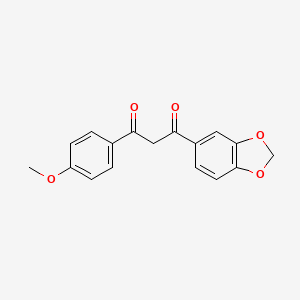
2,2-Dibromo-1-(4-pyridyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dibromo-1-(4-pyridyl)ethanone is an organic compound with the molecular formula C7H5Br2NO It is a brominated derivative of ethanone, featuring a pyridine ring attached to the ethanone structure
準備方法
Synthetic Routes and Reaction Conditions
2,2-Dibromo-1-(4-pyridyl)ethanone can be synthesized through the bromination of 1-(4-pyridyl)ethanone. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions often require controlled temperatures to ensure the selective bromination at the desired positions on the ethanone structure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve higher yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions
2,2-Dibromo-1-(4-pyridyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The compound can be reduced to form 1-(4-pyridyl)ethanone or other partially reduced intermediates.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures, potentially involving the pyridine ring.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. Substitution reactions yield various substituted ethanone derivatives, while reduction and oxidation reactions produce different intermediates and final products based on the extent of the reaction.
科学的研究の応用
2,2-Dibromo-1-(4-pyridyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives aims to develop new therapeutic agents with improved efficacy and reduced side effects.
Industry: It is utilized in the synthesis of specialty chemicals and materials with specific properties for industrial applications.
作用機序
The mechanism of action of 2,2-Dibromo-1-(4-pyridyl)ethanone and its derivatives involves interactions with various molecular targets. The bromine atoms and the pyridine ring play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The specific pathways and targets depend on the derivative and the context of its application, such as enzyme inhibition or receptor binding in biological systems.
類似化合物との比較
Similar Compounds
2,2-Dibromo-1-(4-bromophenyl)ethanone: Similar in structure but with a bromophenyl group instead of a pyridyl group.
2,2-Dibromo-1-(4-methylphenyl)ethanone: Features a methylphenyl group, differing in the substituent on the aromatic ring.
2,2-Dibromo-1-(4-chlorophenyl)ethanone: Contains a chlorophenyl group, offering different reactivity and properties.
Uniqueness
2,2-Dibromo-1-(4-pyridyl)ethanone is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where the pyridine moiety’s characteristics are advantageous, such as in coordination chemistry and the design of biologically active molecules.
特性
分子式 |
C7H5Br2NO |
|---|---|
分子量 |
278.93 g/mol |
IUPAC名 |
2,2-dibromo-1-pyridin-4-ylethanone |
InChI |
InChI=1S/C7H5Br2NO/c8-7(9)6(11)5-1-3-10-4-2-5/h1-4,7H |
InChIキー |
JKCXHPKPVHTBNA-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C(=O)C(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


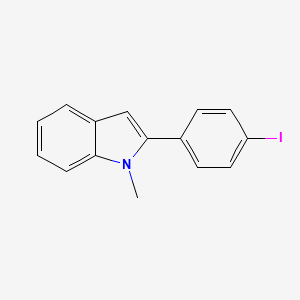
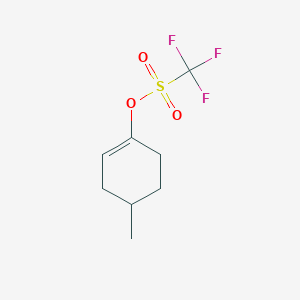
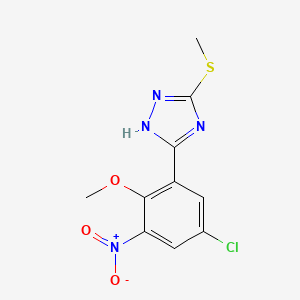
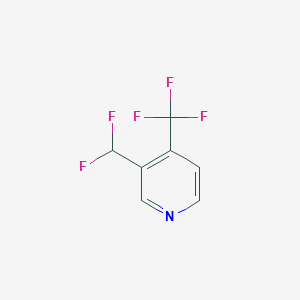

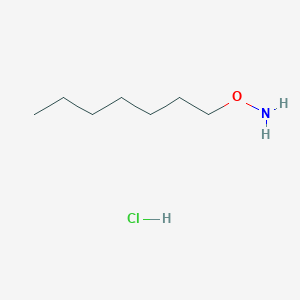
![4-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)aniline](/img/structure/B13701975.png)
![5-[(Chloromethoxy)methyl]benzo[d][1,3]dioxole](/img/structure/B13701982.png)
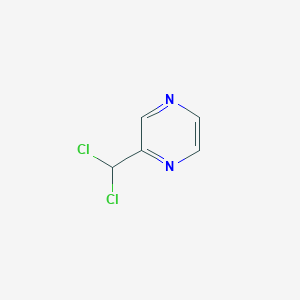

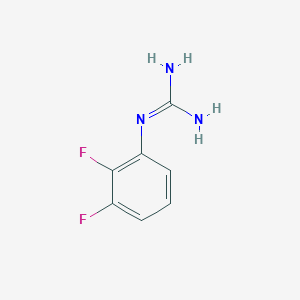
![2-Amino-5-[4-(trifluoromethyl)phenethyl]-1,3,4-thiadiazole](/img/structure/B13702017.png)
![1-[2-(4-Bromo-3-methyl-1-pyrazolyl)ethyl]-4-methylpiperazine](/img/structure/B13702020.png)
